molecular formula C22H18NO5P B14172492 Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate CAS No. 922729-46-2

Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate

Cat. No.: B14172492
CAS No.: 922729-46-2
M. Wt: 407.4 g/mol
InChI Key: JGYOURDGHWLPAJ-UHFFFAOYSA-N
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Description

Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate is a complex organic compound characterized by the presence of a pyrrolidine ring, a phosphonate group, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate typically involves the reaction of 2,5-dioxo-1-phenylpyrrolidine with diphenyl phosphorochloridate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphonates with different oxidation states.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized phosphonates.

Scientific Research Applications

Chemistry

In chemistry, Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has been studied for its potential as a drug candidate. Its ability to interact with biological molecules makes it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In industry, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxo-1-phenylpyrrolidin-3-yl phosphonate
  • Diphenyl phosphonate
  • Phenylpyrrolidinyl phosphonate

Uniqueness

Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate is unique due to the combination of its pyrrolidine ring and phosphonate group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

922729-46-2

Molecular Formula

C22H18NO5P

Molecular Weight

407.4 g/mol

IUPAC Name

3-diphenoxyphosphoryl-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C22H18NO5P/c24-21-16-20(22(25)23(21)17-10-4-1-5-11-17)29(26,27-18-12-6-2-7-13-18)28-19-14-8-3-9-15-19/h1-15,20H,16H2

InChI Key

JGYOURDGHWLPAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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